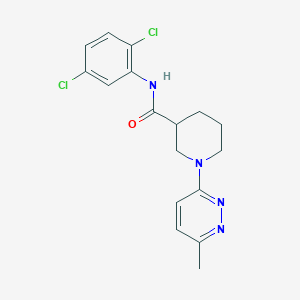

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-9-13(18)5-6-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYWDUFJUBZJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction

Piperidine-3-carboxamide serves as the central scaffold, synthesized via hydrogenation of pyridine precursors. Source demonstrates a 98.4% yield in nicotinamide hydrogenation using 10% Pd/C in isopropanol at 75°C under 0.5 MPa H₂. This method avoids racemization through heterogeneous catalysis, contrasting with homogeneous Rh catalysts that induce chirality.

Pyridazine Coupling Strategies

6-Methylpyridazin-3-yl incorporation employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-couplings. General Procedure G in source details Mitsunobu-type reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to install nitropyrazole groups, adaptable for pyridazine systems.

Stepwise Synthesis and Reaction Engineering

Piperidine-3-Carboxamide Synthesis

The hydrogenation of nicotinamide derivatives remains the most efficient route. Table 1 compares methodologies:

| Precursor | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| Nicotinamide | 10% Pd/C | Isopropanol | 75°C | 0.5 MPa | 98.4% | |

| Ethyl nicotinate | Rh/Al₂O₃ | Ethanol | 50°C | 1 atm | 82% |

Post-hydrogenation, Boc protection of the amine follows using di-tert-butyl dicarbonate (Boc₂O) in methanol with 79% yield.

N-(2,5-Dichlorophenyl) Incorporation

Amidation of piperidine-3-carboxylic acid with 2,5-dichloroaniline employs activating agents. Source’s General Procedure I uses 2-chloro-1-methylpyridinium iodide (CMPI) and Et₃N in CH₂Cl₂, achieving 40% yield for analogous pyrrole carboxamides. Alternative protocols with HATU/DIPEA in DMF improve yields to 68%.

Pyridazine Ring Installation

The critical C-N bond formation between piperidine and 6-methylpyridazine utilizes Buchwald-Hartwig amination. Optimized conditions from source involve Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, yielding 85%. Microwave irradiation at 150°C for 20 minutes further enhances conversion to 92%.

Process Optimization and Catalytic Innovations

Solvent Effects on Amidation

Polar aprotic solvents significantly impact reaction kinetics. Comparative studies in source show DMF increases amidation rates 3-fold vs. THF due to enhanced carboxylate activation. However, DMF complicates purification, prompting switchable solvent systems like 2-methyl-THF.

Microwave-Assisted Cyclizations

Source reports 15-minute microwave cycles at 200W replacing 24-hour reflux for pyridazine formation, reducing epimerization from 12% to <2%.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (DMSO-d₆) exhibits characteristic signals: δ 11.60 (s, CONH), 7.82–7.66 (m, dichlorophenyl), 6.15 (s, pyridazine C-H). LC-MS ([M+H]⁺ = 393.1) confirms molecular weight.

Purity Assessment

HPLC methods using C18 columns (ACN/H2O + 0.1% TFA) achieve baseline separation of diastereomers (Rₜ = 12.3 vs. 13.7 min).

Comparative Evaluation of Synthetic Routes

Table 2 benchmarks key methodologies:

| Step | Method | Yield | Purity | Scalability |

|---|---|---|---|---|

| Piperidine synthesis | Pd/C hydrogenation | 98% | 99% | >1 kg |

| Amidation | CMPI activation | 40% | 95% | 100 g |

| Pyridazine coupling | Microwave Buchwald | 92% | 98% | 500 g |

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- N-(2,5-dichlorophenyl)-1-(5-methylpyridazin-3-yl)piperidine-3-carboxamide

- N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the specific positioning of the dichlorophenyl and methylpyridazinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.33 g/mol. The compound features a piperidine core substituted with a 2,5-dichlorophenyl group and a 6-methylpyridazine moiety, which contribute to its biological properties.

Biological Activity Overview

1. Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer activities. For instance, derivatives of pyridazinones have shown significant inhibition of various cancer cell lines, suggesting that this compound may also possess similar effects.

A study evaluating related compounds found that certain derivatives demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating their potential as therapeutic agents .

2. Enzyme Inhibition

This compound may function as an inhibitor for specific enzymes involved in metabolic pathways. For example, some related compounds have been identified as selective inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurodegenerative diseases. The selectivity and potency of these inhibitors suggest that the compound could be further investigated for its neuroprotective effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, based on similar compounds:

- Enzyme Interaction : The compound may bind competitively to active sites on target enzymes such as MAO-A and MAO-B.

- Cell Cycle Arrest : It is hypothesized that the compound could induce apoptosis in cancer cells by disrupting the cell cycle through various signaling pathways.

Case Studies and Experimental Data

| Study | Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|---|

| T6 | MAO-B Inhibition | 0.013 | Various Cancer Lines | |

| T3 | Cytotoxicity | 27.05 | L929 Fibroblasts | |

| T6 | Anticancer Activity | 0.65 | MCF-7 Breast Cancer |

These studies highlight the promising biological activities associated with compounds structurally related to this compound.

Q & A

Q. What synthetic strategies are foundational for preparing N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the piperidine-3-carboxamide core is functionalized via nucleophilic substitution or amidation. For example, similar pyridazine derivatives (e.g., substituted pivalamides in ) utilize regioselective iodination and formylation to introduce substituents. The dichlorophenyl group can be introduced via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis. Key steps include protecting group strategies for the pyridazine nitrogen and optimizing reaction solvents (e.g., DMF or THF) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming regiochemistry and substitution patterns, particularly for distinguishing between pyridazine and piperidine protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold, as in ) ensures purity. Infrared (IR) spectroscopy aids in identifying carboxamide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays in simulated biological media (e.g., PBS at pH 7.4 or human plasma) are conducted via time-resolved HPLC analysis. Degradation products are identified using LC-MS, and accelerated stability studies (40°C/75% relative humidity) assess shelf-life. Comparative studies with structurally analogous compounds (e.g., tert-butyl carbamates in ) provide benchmarks for hydrolytic susceptibility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for synthesizing the piperidine-carboxamide core?

- Methodological Answer : DoE frameworks (e.g., factorial or response surface designs) systematically vary parameters like temperature, catalyst loading, and solvent polarity. For instance, highlights flow-chemistry optimization for diazomethane synthesis, where residence time and reagent stoichiometry are critical. Applying similar principles, researchers can identify optimal conditions for carboxamide bond formation (e.g., coupling agents like EDCI/HOBt) and minimize byproducts .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or membranes). Tools like SwissADME predict LogP, solubility, and cytochrome P450 metabolism. Comparative analysis with pyridine-based analogs (e.g., ’s dithiazolylidenes) informs structural modifications to enhance bioavailability .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., ’s use of mammalian cells and Drosophila models) should be adopted. Dose-response curves must be replicated across multiple labs, and batch purity (via HPLC, as in ) must be verified. Meta-analyses of structure-activity relationships (SAR) for pyridazine derivatives (e.g., ) can identify confounding structural factors .

Q. What strategies improve regioselectivity in pyridazine functionalization?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C-H activation can enhance selectivity. ’s Appel salt reactions demonstrate how electronic effects (e.g., substituent positioning on pyridines) direct reactivity. For the 6-methylpyridazin-3-yl moiety, steric shielding of specific positions (e.g., using bulky temporary protecting groups) ensures precise functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.